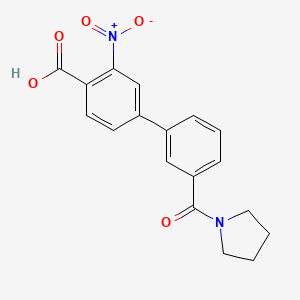
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid, 95% (3-HO-4-M-5-TFMPA) is an organic compound belonging to the class of benzene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. 3-HO-4-M-5-TFMPA is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has been used in laboratory experiments to study its biochemical and physiological effects and to examine its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-HO-4-M-5-TFMPA is not well understood. However, it is believed to interact with various proteins and enzymes in the body, resulting in changes in the biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HO-4-M-5-TFMPA have not been extensively studied. However, some studies have suggested that it may have anti-inflammatory and antioxidant properties. It has also been suggested that it may have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-HO-4-M-5-TFMPA in laboratory experiments include its low cost and availability, its stability in solution, and its ability to act as a model compound for the study of the effects of small changes in the structure of organic molecules on their biological activity. The main limitation of using 3-HO-4-M-5-TFMPA in laboratory experiments is its lack of toxicity, which limits its applications in the study of certain biological processes.
Zukünftige Richtungen
Future research on 3-HO-4-M-5-TFMPA should focus on elucidating its mechanism of action and investigating its potential applications in the treatment of various diseases. Additionally, further research should be conducted to determine its toxicity and its potential side effects. Other future directions include the development of new synthesis methods for 3-HO-4-M-5-TFMPA, the investigation of its potential applications in the synthesis of other organic compounds, and the study of its biochemical and physiological effects.
Synthesemethoden
3-HO-4-M-5-TFMPA can be synthesized by a two-step reaction. The first step involves the reaction of 4-methoxy-5-trifluoromethylphenol with acetic anhydride in the presence of pyridine to form 4-methoxy-5-trifluoromethylbenzoic acid. The second step involves the oxidation of 4-methoxy-5-trifluoromethylbenzoic acid with hydrogen peroxide to form 3-HO-4-M-5-TFMPA.
Wissenschaftliche Forschungsanwendungen
3-HO-4-M-5-TFMPA has been used in scientific research as a model compound to study the effects of small changes in the structure of organic molecules on their biological activity. It has been used in laboratory experiments to study the biochemical and physiological effects of other organic compounds. It has also been used as a starting material in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Eigenschaften
IUPAC Name |
3-hydroxy-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O4/c1-22-13-5-3-9(15(16,17)18)7-11(13)10-4-2-8(14(20)21)6-12(10)19/h2-7,19H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDINZPXTKJDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692124 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid | |
CAS RN |
1261900-41-7 |
Source


|
| Record name | 2-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














